molecular formula C9H6Br2O2 B8673716 5-(2,2-Dibromovinyl)-1,3-benzodioxole

5-(2,2-Dibromovinyl)-1,3-benzodioxole

Cat. No.: B8673716
M. Wt: 305.95 g/mol
InChI Key: YRYRFIXIDMZLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Dibromovinyl)-1,3-benzodioxole is a high-purity chemical building block incorporating the 1,3-benzodioxole scaffold, a structure prevalent in bioactive molecules and functional materials. This compound is designed for research applications in synthetic and agricultural chemistry. The 1,3-benzodioxole core, also known as the methylenedioxyphenyl group, is a key pharmacophore in various active compounds. The unique 2,2-dibromovinyl substituent at the 5-position offers a versatile handle for further chemical modification via cross-coupling or other functional group transformations, making it a valuable intermediate for developing novel derivatives. Research into 1,3-benzodioxole derivatives has identified their potential as agonists for plant hormone receptors, such as Transport Inhibitor Response 1 (TIR1), which can influence root architecture and plant growth. This compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H6Br2O2

Molecular Weight

305.95 g/mol

IUPAC Name

5-(2,2-dibromoethenyl)-1,3-benzodioxole

InChI

InChI=1S/C9H6Br2O2/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-4H,5H2

InChI Key

YRYRFIXIDMZLLK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Electrochemical Performance ()

1,3-Benzodioxole derivatives like vinylene carbonate are used as solid-electrolyte interphase (SEI) precursors in batteries. However, 1,3-benzodioxole itself shows poor cycling stability. The dibromovinyl substituent’s electron-withdrawing effects might stabilize SEI formation but could also introduce degradation pathways due to bromine’s reactivity.

Physicochemical Properties

Compound Substituent Boiling Point (°C) Density (g/cm³) Key Applications
5-(2,2-Dibromovinyl)-1,3-benzodioxole -CHBr₂ N/A N/A Inferred: Halogenated intermediates
5-Bromo-1,3-benzodioxole -Br 101 (at 6 mmHg) N/A Synthetic precursor
5-(2-Cyclopropylethynyl)-1,3-benzodioxole -C≡C-C₃H₅ 304.1 (predicted) 1.26 Research chemical
5-[(E)-2-Nitrovinyl]-1,3-benzodioxole (MNS) -CH=CH-NO₂ N/A N/A Kinase inhibitor

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,2-Dibromovinyl)-1,3-benzodioxole?

  • Methodology : The compound can be synthesized via bromination of 1,3-benzodioxole using dioxane dibromide in chloroform, followed by a Grignard reaction. For example:

Bromination: 1,3-benzodioxole reacts with dioxane dibromide at room temperature for 14 hours. The product is purified via distillation (yield: ~60%) .

Vinylation: The brominated intermediate undergoes a Grignard reaction with magnesium and vinyl ether to introduce the dibromovinyl group .

  • Key Parameters : Reaction temperature (room temperature), solvent (chloroform), and inert gas conditions (e.g., nitrogen) are critical for yield optimization.

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Proton NMR (δ 6.59–6.98 ppm for aromatic protons) confirms substitution patterns .
  • GC-MS : Used to verify molecular weight (e.g., C₉H₆Br₂O₂) and detect impurities.
  • Elemental Analysis : Ensures compliance with theoretical C/H/Br/O ratios .
    • Purity Standards : Commercial batches typically require ≥96% purity, validated via HPLC with UV detection .

Q. What storage conditions are recommended for this compound?

  • Stability : Store under inert gas (nitrogen/argon) at 2–8°C to prevent degradation via bromine loss or oxidation .
  • Handling : Use anhydrous solvents and moisture-free environments during synthesis to avoid hydrolysis of the dibromovinyl group.

Advanced Research Questions

Q. How can environmental degradation products of this compound be tracked in biological systems?

  • Methodology :

  • Urinary Metabolite Analysis : Use LC-MS/MS to detect cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid, a potential degradate. Detection limits (0.1–0.5 µg/L) require high-sensitivity instrumentation .
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves analyte recovery from urine matrices .

Q. What experimental designs are effective for assessing its biological activity (e.g., antibacterial or enzyme inhibition)?

  • Antibacterial Assays :

  • MIC Determination : Use broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli). Compare with standards like ampicillin .
    • Enzyme Inhibition :
  • Kinase Assays : For tyrosine kinase inhibition (e.g., MDBN analog studies), employ fluorescence-based assays with ATP-competitive substrates .

Q. How can computational modeling complement experimental data for this compound?

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict reactivity (e.g., electrophilic sites on the dibromovinyl group) .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., corrosion inhibitors or kinases) using AutoDock Vina .

Q. How to resolve contradictions in environmental exposure data (e.g., metabolite levels across studies)?

  • Case Study : In NHANES 2001–2002, urinary metabolite levels were below detection limits (0.1 µg/L), whereas German studies reported 0.3–0.5 µg/L at the 95th percentile .
  • Resolution :

Validate analytical methods across labs using standardized reference materials.

Account for population-specific factors (e.g., diet, exposure sources) in study design .

Q. What mechanistic insights exist for its pharmacological applications?

  • Example : Analog 5-[(E)-2-nitroethenyl]-1,3-benzodioxole (MDBN) inhibits tyrosine kinases by covalently modifying catalytic cysteine residues.
  • Experimental Evidence : IC₅₀ values are determined via enzyme activity assays, supported by X-ray crystallography of inhibitor-enzyme complexes .

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